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Compound of Interest

Compound Name: (Rac)-HAMI 3379

Cat. No.: B1672935 Get Quote

Introduction

(Rac)-HAMI 3379 is a small molecule initially developed as a potent and highly selective

antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, a G protein-coupled receptor

(GPCR) involved in cardiovascular and inflammatory disorders.[1][2][3][4] Subsequent research

has repurposed (Rac)-HAMI 3379, identifying it as a novel antagonist of the orphan G protein-

coupled receptor 17 (GPR17).[1][5][6] GPR17 is recognized as a key negative regulator of

oligodendrocyte maturation, making it a promising therapeutic target for promoting

remyelination in diseases such as multiple sclerosis.[1][7] This document provides a

comprehensive technical overview of the in vitro pharmacological characterization of (Rac)-
HAMI 3379, detailing its activity at both CysLT₂ and GPR17 receptors.

Data Presentation: Pharmacological Profile
The in vitro activity of (Rac)-HAMI 3379 has been quantified across various functional assays.

The data highlights its high potency for the CysLT₂ receptor and micromolar antagonism at the

GPR17 receptor.

Table 1: Antagonist Activity at the Cysteinyl Leukotriene 2 (CysLT₂) Receptor
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Assay Type Agonist Cell Line Parameter Value Reference

Intracellular

Calcium

Mobilization

Leukotriene

D₄ (LTD₄)

CysLT₂

Reporter Cell

Line

IC₅₀ 3.8 nM [2][3][4]

Intracellular

Calcium

Mobilization

Leukotriene

C₄ (LTC₄)

CysLT₂

Reporter Cell

Line

IC₅₀ 4.4 nM [2][3][4]

Intracellular

Calcium

Mobilization

Leukotriene

D₄ (LTD₄)

Recombinant

CysLT₁ Cell

Line

IC₅₀ >10,000 nM [2][3][4]

Note: The high IC₅₀ value against the CysLT₁ receptor demonstrates the selectivity of HAMI

3379 for CysLT₂ over CysLT₁.

Table 2: Antagonist Activity at the G Protein-Coupled Receptor 17 (GPR17)

Assay Type Agonist Cell System Parameter Value Reference

β-Arrestin

Recruitment
MDL29,951

PathHunter

GPR17 Cells
IC₅₀ 8.2 µM [8]

β-Arrestin

Recruitment
MDL29,951

HEK293-

hGPR17

Cells

IC₅₀ 14.6 µM [8]

cAMP

Accumulation
MDL29,951 Not Specified IC₅₀ 10 µM [8]

Intracellular

Calcium

Mobilization

MDL29,951 Not Specified IC₅₀ 21 µM [8]

Inositol

Phosphate

(IP1)

Accumulation

MDL29,951
Rodent

GPR17 Cells
-

Effective

Blockade
[1]
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Note: MDL29,951 is a surrogate agonist used to probe GPR17 function.[1][8] Studies show

HAMI 3379 acts as a competitive antagonist against MDL29,951.[1] Interestingly, on human

GPR17 (hGPR17), HAMI 3379 also acts as an inverse agonist by elevating basal cAMP levels,

an effect not observed for rodent GPR17 orthologs.[1]

Experimental Protocols
The characterization of (Rac)-HAMI 3379 involves several key in vitro functional assays

designed to measure GPCR activity.

Intracellular Calcium Mobilization Assay
This assay is used to quantify the ability of an antagonist to block agonist-induced increases in

intracellular calcium, typically mediated by Gαq-coupled receptors like CysLT₂ and GPR17.

Cell Culture: HEK293, CHO, or 1321N1 cells stably expressing the receptor of interest (e.g.,

hGPR17, rGPR17, or CysLT₂) are seeded into 96-well or 384-well plates and cultured

overnight.[1]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a

buffer solution for approximately 30-60 minutes at 37°C.

Compound Addition: Cells are pre-incubated with varying concentrations of (Rac)-HAMI
3379 or a vehicle control for a defined period (e.g., 10-30 minutes) at room temperature.[1]

[2]

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A

baseline fluorescence is recorded before the automated addition of an agonist (e.g., LTD₄ for

CysLT₂; MDL29,951 for GPR17).[1][2]

Data Acquisition: Fluorescence intensity is measured over time to capture the calcium flux.

Analysis: The peak fluorescence response is used to calculate the percentage of inhibition at

each concentration of (Rac)-HAMI 3379. An IC₅₀ value is determined by fitting the data to a

four-parameter logistic equation.

cAMP Accumulation Assay
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This assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels, a key

second messenger. It is particularly useful for assessing the activity of Gαi-coupled receptors

like GPR17, which inhibit cAMP production.

Cell Culture: Cells expressing the GPR17 receptor (e.g., CHO-rGPR17) are seeded in multi-

well plates.[1]

Compound Incubation: Cells are pre-incubated with varying concentrations of (Rac)-HAMI
3379.

Stimulation: To measure Gαi activity, adenylyl cyclase is first stimulated with forskolin to

increase basal cAMP levels.[1][8] The GPR17 agonist MDL29,951 is then added. Agonist

activation of GPR17 leads to the inhibition of forskolin-stimulated cAMP accumulation.

Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is

quantified using a detection kit, often based on competitive immunoassay technologies like

HTRF (Homogeneous Time-Resolved Fluorescence).[9]

Analysis: The ability of (Rac)-HAMI 3379 to block the MDL29,951-mediated reduction in

cAMP is measured. Data is normalized and plotted to calculate an IC₅₀ value. To test for

inverse agonism, HAMI 3379 is added to cells in the absence of an agonist, and changes in

basal cAMP levels are measured.[1]

β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin proteins to the activated GPCR, a key

event in receptor desensitization and signaling that is independent of G protein coupling.

Cell Lines: Engineered cell lines are used, such as HEK293 cells stably co-expressing the

GPR17 receptor fused to a luciferase (e.g., Rluc) and β-arrestin fused to a fluorescent

protein (e.g., GFP).[1] Alternatively, enzyme fragment complementation assays (e.g.,

PathHunter) can be used.[8]

Assay Principle: Upon agonist-induced receptor activation, β-arrestin is recruited to the

receptor. In BRET (Bioluminescence Resonance Energy Transfer) assays, this proximity

allows energy transfer from the luciferase to the fluorescent protein, generating a

measurable signal.[1]
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Procedure: Cells are plated and incubated with varying concentrations of (Rac)-HAMI 3379
before the addition of the agonist MDL29,951.[8]

Detection: The BRET signal or chemiluminescent signal is measured using a plate reader.

Analysis: The antagonist's ability to inhibit the agonist-induced signal is quantified, and an

IC₅₀ is calculated.
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Caption: GPR17 signaling antagonism by (Rac)-HAMI 3379.
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Caption: CysLT₂ receptor signaling and its inhibition.
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Caption: Experimental workflow for a calcium mobilization assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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